molecular formula C8H11F3O2 B075656 Cyclohexyl trifluoroacetate CAS No. 1549-45-7

Cyclohexyl trifluoroacetate

Cat. No.: B075656
CAS No.: 1549-45-7
M. Wt: 196.17 g/mol
InChI Key: MJNDVDVTLSBDLB-UHFFFAOYSA-N
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Description

Cyclohexyl trifluoroacetate is a useful research compound. Its molecular formula is C8H11F3O2 and its molecular weight is 196.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

1549-45-7

Molecular Formula

C8H11F3O2

Molecular Weight

196.17 g/mol

IUPAC Name

cyclohexyl 2,2,2-trifluoroacetate

InChI

InChI=1S/C8H11F3O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h6H,1-5H2

InChI Key

MJNDVDVTLSBDLB-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OC(=O)C(F)(F)F

Canonical SMILES

C1CCC(CC1)OC(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Both experiments with copper metal deposited the white precipitate. During the course of the second experiment, solution samples were taken for analysis. Cyclohexene was found to be the major reaction product (ester/olefin=0.2) which slowly reacted with trifluoroacetic acid to form cyclohexyltrifluoroacetate. Thus, elimination of cyclohexene from a cyclohexyl-copper complex is the predominant reaction pathway under our conditions.
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ester olefin
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copper
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catalyst
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Synthesis routes and methods II

Procedure details

Activation of cyclohexane was also investigated in two experiments. Under anhydrous conditions, slow addition of Cu(I) dissolved in CF3CO2H to a solution of Cu(II) dissolved in CF3CO2H/C6H12 in air and gave a 17% yield of cyclohexyltrifluoroacetate. A 19.2% yield of this ester was obtained when solid Cu2O was stirred in the Cu(II) solution under a 100% O2 atmosphere. The yields are comparable even under widely varying conditions. Also, the yields are higher than for methane activation, probably due primarily to easier activation of a secondary hydrogen atom, aided by a higher solution concentration of cyclohexane (0.4M compared to about 0.01M).
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Cu(II)
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